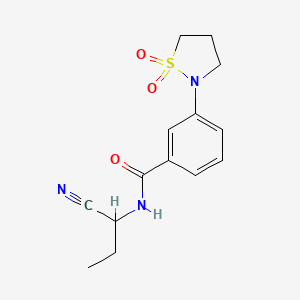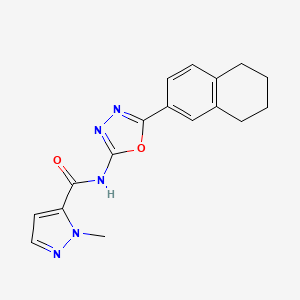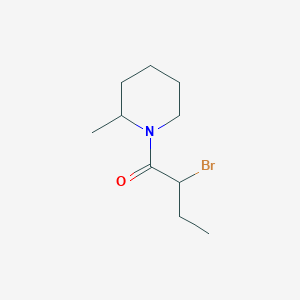
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique combination of functional groups, including a benzyloxycarbonyl-protected amine, a prop-2-yn-1-yl group, and a methylsulfinyl moiety, which contribute to its diverse reactivity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine, forming the benzyloxycarbonyl-protected amine.
Alkylation: The protected amine is then alkylated with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.
Sulfoxidation: The methylthio group is oxidized to the methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The benzyloxycarbonyl-protected amine can be deprotected using hydrogenation over palladium on carbon or by treatment with strong acids like trifluoroacetic acid.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Palladium on carbon, trifluoroacetic acid.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Sulfoxide to sulfone: (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfonyl)butanoate.
Deprotection of amine: (2S)-Methyl 2-((prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate.
Substitution products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Building block: Used as a versatile building block in organic synthesis for the construction of more complex molecules.
Catalysis: Potential use as a ligand in transition metal-catalyzed reactions.
Biology
Enzyme inhibitor: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Prodrug: Explored as a prodrug that can be activated under specific biological conditions.
Medicine
Drug development: Studied for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Diagnostic agent: Potential use in diagnostic imaging due to its ability to interact with specific biological targets.
Industry
Material science: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzyloxycarbonyl-protected amine can be deprotected in vivo, releasing the active amine that interacts with molecular targets. The prop-2-yn-1-yl group may participate in covalent bonding with target proteins, enhancing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylthio)butanoate: Similar structure but with a methylthio group instead of a methylsulfinyl group.
(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfonyl)butanoate: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate imparts unique chemical and biological properties compared to its analogs. The sulfinyl group can undergo reversible redox reactions, making it a valuable functional group in redox biology and medicinal chemistry. Additionally, the combination of the benzyloxycarbonyl-protected amine and the prop-2-yn-1-yl group provides a versatile platform for further functionalization and derivatization.
Propriétés
IUPAC Name |
methyl (2S)-4-methylsulfinyl-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-4-11-18(15(16(19)22-2)10-12-24(3)21)17(20)23-13-14-8-6-5-7-9-14/h1,5-9,15H,10-13H2,2-3H3/t15-,24?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDPVYKBXQOQAG-FZADBTJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2848630.png)
![4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL](/img/structure/B2848632.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)

![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)
![5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2848636.png)


![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)




![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
